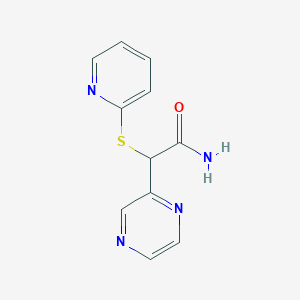

alpha-2-Pyridylthiopyrazineacetamide

Description

Properties

CAS No. |

32081-44-0 |

|---|---|

Molecular Formula |

C11H10N4OS |

Molecular Weight |

246.29 g/mol |

IUPAC Name |

2-pyrazin-2-yl-2-pyridin-2-ylsulfanylacetamide |

InChI |

InChI=1S/C11H10N4OS/c12-11(16)10(8-7-13-5-6-14-8)17-9-3-1-2-4-15-9/h1-7,10H,(H2,12,16) |

InChI Key |

RTUHLVQGLCZXJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SC(C2=NC=CN=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-2-Pyridylthiopyrazineacetamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridine with thiourea to form 2-pyridylthiourea, which is then cyclized with hydrazine to yield the desired pyrazine ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Alpha-2-Pyridylthiopyrazineacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-2-Pyridylthiopyrazineacetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of alpha-2-Pyridylthiopyrazineacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazol-5-ylphenylacetamide Analogues

These compounds (e.g., 7–10 in ) share the acetamide functional group but replace the pyridylthio moiety with pyrazole rings. Key differences include:

- Synthesis: Pyrazol-5-ylphenylacetamides are synthesized via PyClU amide coupling of acids with aminopyrazoles . In contrast, α-2-pyridylthiopyrazineacetamide likely requires thioglycolic acid or similar reagents to introduce the thioether linkage (as seen in ).

Quinazolinone-Thioacetamide Derivatives

Compound 5 in , N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide, features a thioacetamide group linked to a quinazolinone ring. Comparatively:

- Structural Divergence: The quinazolinone core provides planar aromaticity, favoring DNA intercalation, while α-2-pyridylthiopyrazineacetamide’s pyrazine-pyridyl system may prioritize hydrogen bonding or π-stacking interactions.

- Physicochemical Properties : Thioacetamide derivatives generally exhibit lower logP values (inferred from ’s Table 6) due to polar sulfur atoms, enhancing aqueous solubility compared to purely aromatic analogs .

2-Acetyl Pyrazine

This flavoring agent () shares a pyrazine backbone but lacks the thio and acetamide groups. Key contrasts:

- Regulatory Status : 2-Acetyl pyrazine is GRAS (Generally Recognized as Safe) for flavoring, while pyridylthiopyrazineacetamide derivatives may require rigorous toxicity profiling due to their reactive thio groups .

Physicochemical and Pharmacokinetic Profiles (Hypothetical Analysis)

Q & A

Q. What experimental techniques are critical for characterizing the structure of alpha-2-Pyridylthiopyrazineacetamide and its derivatives?

Structural characterization relies on elemental analysis , FT-IR , NMR , and X-ray crystallography to confirm bonding patterns and molecular geometry. For example, hydrazone derivatives require FT-IR to distinguish C=N stretching vibrations (~1600 cm⁻¹) and thiocarbonyl S-H interactions (~2550 cm⁻¹) . Computational methods like DFT (Density Functional Theory) complement experimental data by modeling electronic structures and non-covalent interactions (e.g., S/p–p/p–p stacking) .

Q. How are coordination complexes of this compound synthesized, and what properties are evaluated?

Metal complexes (e.g., Ni(II), Co(II)) are synthesized via ligand substitution reactions in ethanol/water under reflux. Characterization includes potentiometric titrations to determine stability constants and UV-Vis spectroscopy to assess d-d transitions. Biological testing involves MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .

Q. What are the standard protocols for assessing the DNA-binding affinity of pyrazine-thiazole hybrids?

UV-Vis titration with CT-DNA (Calf Thymus DNA) is performed in Tris-HCl buffer (pH 7.2). Intercalation is quantified via binding constants (Kb) calculated using the Benesi-Hildebrand equation. Competitive studies with ethidium bromide (EB) via fluorescence quenching confirm intercalative or groove-binding modes .

Advanced Research Questions

Q. How can DFT calculations resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in MIC values (e.g., varying efficacy against A. flavus) may arise from differences in bacterial strain resistance or solvent polarity during assays. DFT studies model electron distribution in frontier orbitals (HOMO-LUMO gaps), correlating reactive sites with antimicrobial mechanisms. For example, electron-deficient pyrazine rings enhance electrophilic interactions with microbial enzymes .

Q. What strategies optimize the synthesis of pyrazine-thiazole hybrids to enhance pharmacokinetic properties?

Structure-activity relationship (SAR) studies guide modifications:

Q. How do non-covalent interactions influence the crystal engineering of this compound derivatives?

X-ray crystallography reveals that S···π interactions (2.8–3.2 Å) and hydrogen-bonding networks (N-H···O/N-H···S) stabilize crystal lattices. For example, J-aggregation in pyrazine-thiocarboxamides enhances photostability, critical for long-term storage .

Q. What advanced spectroscopic methods differentiate isomeric hydrazone derivatives?

2D NMR (COSY, NOESY) identifies spatial proximities in E/Z isomers, while ESI-MS/MS fragments ions to confirm substituent positions. For hydrazinylidene-thiadiazines, IR bands at 1670 cm⁻¹ (C=O) and 750 cm⁻¹ (C-S) distinguish regioisomers .

Data Contradiction Analysis

Q. Why do some studies report weak anticancer activity despite strong in vitro DNA binding?

Discrepancies may arise from cell-line specificity (e.g., HeLa vs. MCF-7) or efflux pump overexpression . Combine flow cytometry (apoptosis assays) with P-glycoprotein inhibition (e.g., verapamil) to validate cytotoxicity mechanisms .

Q. How do solvent polarity and pH affect the tautomeric equilibrium of pyrazine-thiazole hybrids?

In DMSO, keto-enol tautomerism shifts toward the enol form (λmax ~320 nm), while acidic conditions (pH <5) stabilize the thione tautomer. Use pH-dependent UV-Vis and ¹³C NMR to monitor equilibrium shifts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.